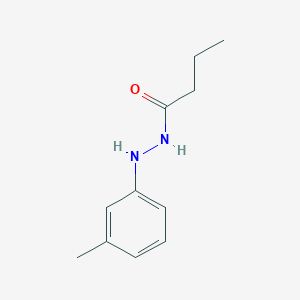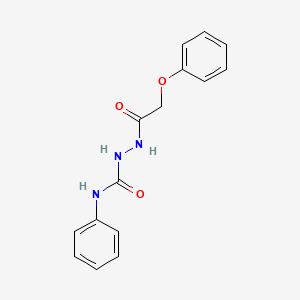
2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(フェノキシアセチル)-N-フェニルヒドラジンカルボキサミドは、その独特な化学構造と潜在的な用途により、科学研究のさまざまな分野で注目を集めている有機化合物です。この化合物は、フェノキシアセチル基とフェニルヒドラジンカルボキサミド部分を特徴とし、これらが独自の化学特性に貢献しています。
準備方法
合成経路と反応条件
2-(フェノキシアセチル)-N-フェニルヒドラジンカルボキサミドの合成は、通常、フェノキシアセト酸とフェニルヒドラジンをカップリング剤の存在下で反応させることで行われます。反応は、目的の生成物の生成を確実にするために制御された条件下で行われます。一般的に使用されるカップリング剤には、N、N'-ジシクロヘキシルカルボジイミド(DCC)や1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのカルボジイミドが含まれます。反応は通常、ジクロロメタンやジメチルホルムアミド(DMF)などの有機溶媒中で室温またはわずかに昇温して行われます。
工業生産方法
工業環境では、2-(フェノキシアセチル)-N-フェニルヒドラジンカルボキサミドの生産は、大規模なバッチ処理または連続フロー処理によって行われる場合があります。方法の選択は、目的の生産量、費用対効果、環境への配慮などの要因によって異なります。収率と純度を最大限に引き出すには、温度、圧力、溶媒の選択などの反応条件の最適化が不可欠です。
化学反応の分析
反応の種類
2-(フェノキシアセチル)-N-フェニルヒドラジンカルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: フェノキシアセチル基は、アミンやチオールなどの求核剤との求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは触媒存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたフェノキシアセチル誘導体の生成。
科学的研究の応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての潜在的な用途について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療特性について研究されています。
産業: 特殊化学薬品や材料の開発に使用されています。
作用機序
2-(フェノキシアセチル)-N-フェニルヒドラジンカルボキサミドの作用機序は、特定の分子標的との相互作用によって生じ、生化学経路の調節につながります。この化合物は、特定の酵素や受容体の阻害剤として作用し、細胞プロセスに影響を与える可能性があります。その分子標的と経路の詳細な研究は、その効果と潜在的な治療用途を完全に理解するために不可欠です。
類似化合物の比較
2-(フェノキシアセチル)-N-フェニルヒドラジンカルボキサミドは、他の類似の化合物と比較することで、その独自性を強調することができます。
フェノキシアセト酸誘導体: これらの化合物はフェノキシアセチル基を共有していますが、追加の官能基と全体的な構造が異なります。
フェニルヒドラジンカルボキサミド誘導体: これらの化合物はフェニルヒドラジンカルボキサミド部分を備えていますが、置換基と化学的性質が異なります。
類似の化合物には以下が含まれます。
- 2-(フェノキシアセチル)ヒドラジンカルボキサミド
- N-フェニルヒドラジンカルボキサミド
- フェノキシアセト酸
類似化合物との比較
2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group but differ in their additional functional groups and overall structure.
Phenylhydrazinecarboxamide Derivatives: These compounds contain the phenylhydrazinecarboxamide moiety but vary in their substituents and chemical properties.
Similar compounds include:
- 2-(phenoxyacetyl)hydrazinecarboxamide
- N-phenylhydrazinecarboxamide
- Phenoxyacetic acid
特性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC名 |
1-[(2-phenoxyacetyl)amino]-3-phenylurea |
InChI |
InChI=1S/C15H15N3O3/c19-14(11-21-13-9-5-2-6-10-13)17-18-15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) |
InChIキー |
ZUBFXBCOKZXGHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


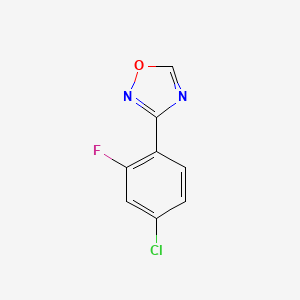
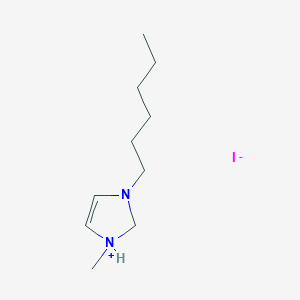
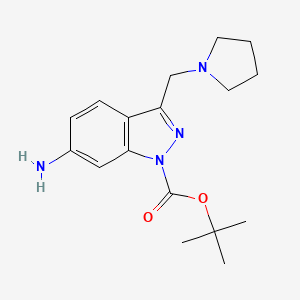
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)
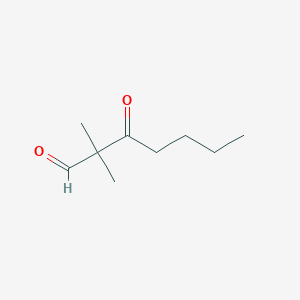
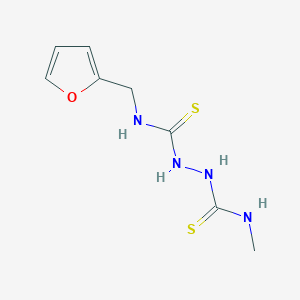
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
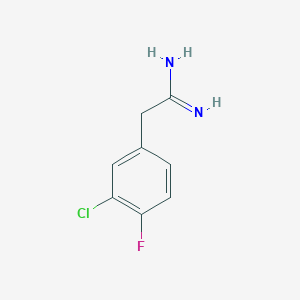
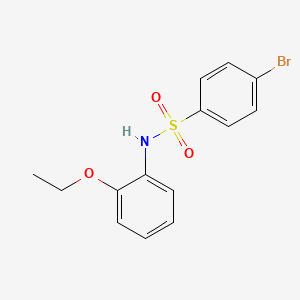
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
